molecular formula C9H9NO B072291 2,3-Dimethylphenyl isocyanate CAS No. 1591-99-7

2,3-Dimethylphenyl isocyanate

Cat. No.: B072291
CAS No.: 1591-99-7
M. Wt: 147.17 g/mol
InChI Key: KNHJIEOCVVIBIV-UHFFFAOYSA-N
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Description

2,3-Dimethylphenyl isocyanate is an organic compound with the molecular formula C₉H₉NO. It is a derivative of phenyl isocyanate, where two methyl groups are substituted at the 2 and 3 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Scientific Research Applications

2,3-Dimethylphenyl isocyanate has several applications in scientific research:

Safety and Hazards

2,3-Dimethylphenyl isocyanate is fatal if swallowed or inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is a combustible liquid and causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylphenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2,3-dimethylaniline with phosgene. The reaction typically takes place in a solvent such as 1,2-dichloroethane at reflux temperature. The reaction conditions include a molar ratio of 2,3-dimethylaniline to phosgene of 2.0 to 2.4, and the reaction time ranges from 3 to 6 hours .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of solid phosgene instead of traditional phosgene gas. This method is preferred due to its safer handling and lower environmental impact. The reaction is carried out at controlled temperatures, typically between 0-5°C initially, followed by a higher temperature of 75-80°C for the completion of the reaction .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylphenyl isocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Water: Reacts with this compound to form carbamic acid.

    Alcohols: React to form urethanes.

    Amines: React to form ureas.

Major Products

Comparison with Similar Compounds

Similar Compounds

    Phenyl isocyanate: Lacks the methyl groups present in 2,3-dimethylphenyl isocyanate.

    2,4-Dimethylphenyl isocyanate: Has methyl groups at the 2 and 4 positions instead of 2 and 3.

    2,6-Dimethylphenyl isocyanate: Has methyl groups at the 2 and 6 positions.

Uniqueness

This compound is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the types of products formed in reactions. This positional isomerism can lead to different physical and chemical properties compared to other dimethylphenyl isocyanates .

Properties

IUPAC Name

1-isocyanato-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-4-3-5-9(8(7)2)10-6-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHJIEOCVVIBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N=C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166584
Record name 2,3-Dimethylphenylisocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1591-99-7
Record name 2,3-Dimethylphenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1591-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethylphenylisocyanate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylphenylisocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isocyanato-2,3-dimethylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethylphenyl isocyanate
Reactant of Route 2
Reactant of Route 2
2,3-Dimethylphenyl isocyanate
Reactant of Route 3
Reactant of Route 3
2,3-Dimethylphenyl isocyanate
Reactant of Route 4
2,3-Dimethylphenyl isocyanate
Reactant of Route 5
Reactant of Route 5
2,3-Dimethylphenyl isocyanate
Reactant of Route 6
2,3-Dimethylphenyl isocyanate

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